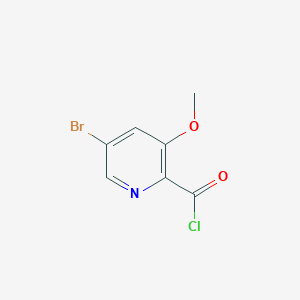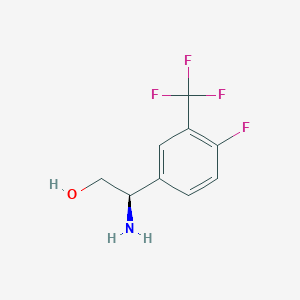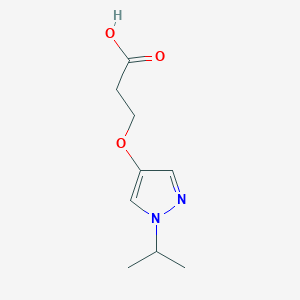
5-Bromo-3-methoxypicolinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methoxypicolinoyl chloride is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of picolinic acid, where the bromine and methoxy groups are substituted at the 5th and 3rd positions, respectively, and the carboxyl group is converted to an acyl chloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinoyl chloride typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The brominated product is then oxidized to form 5-bromo-3-methoxypicolinic acid.
Conversion to Acyl Chloride: Finally, the picolinic acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxyl group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
5-Bromo-3-methoxypicolinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-3-methoxypicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed under inert atmosphere conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, facilitate hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Picolinic Acid Derivatives: From hydrolysis.
科学研究应用
5-Bromo-3-methoxypicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the synthesis of molecules for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 5-Bromo-3-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
相似化合物的比较
Similar Compounds
5-Bromo-3-methoxypicolinic acid: The carboxylic acid counterpart.
3-Methoxypicolinoyl chloride: Lacks the bromine substituent.
5-Bromo-2-methoxypicolinoyl chloride: Differently substituted isomer.
Uniqueness
5-Bromo-3-methoxypicolinoyl chloride is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted synthesis in various research fields.
属性
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCRHFQXIESEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)



